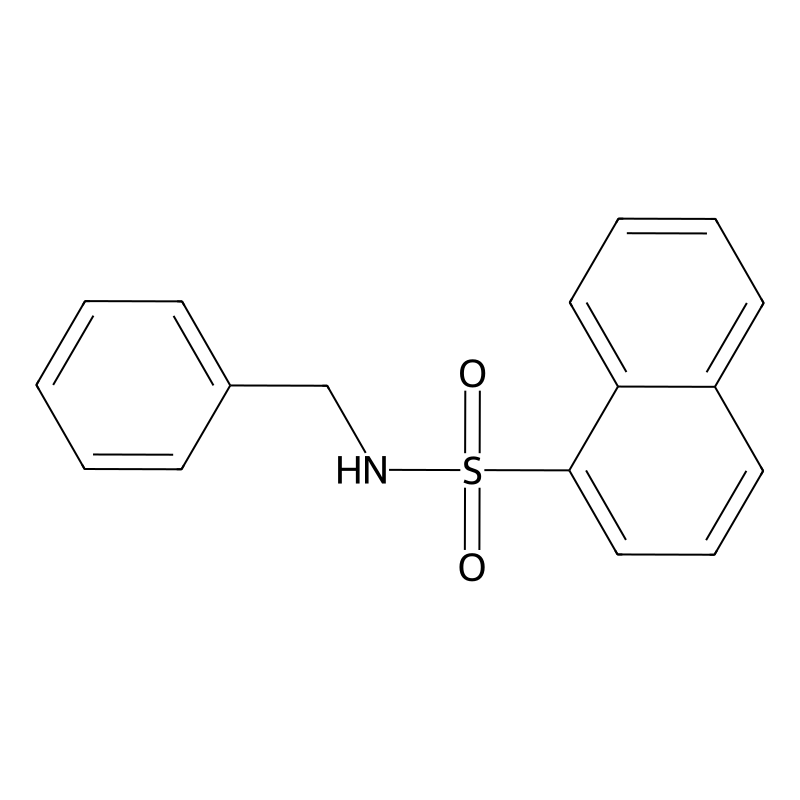

N-benzylnaphthalene-1-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-benzylnaphthalene-1-sulfonamide is an organic compound characterized by the presence of a naphthalene ring system substituted with a benzyl group and a sulfonamide functional group. Its chemical structure can be represented as CHNOS, indicating it contains two nitrogen atoms, two oxygen atoms, and one sulfur atom. The sulfonamide moiety (-SONH) is linked to the naphthalene ring, which is known for its aromatic properties and stability. This compound is notable for its potential applications in medicinal chemistry due to the biological activities associated with sulfonamides.

- Alkylation Reactions: The nitrogen atom in the sulfonamide can be alkylated using alkyl halides, leading to N-alkyl derivatives.

- Deprotonation: The sulfonamide group can be deprotonated under basic conditions, facilitating further reactions such as nucleophilic substitutions.

- Formation of Sulfinate Salts: Treatment with strong bases can lead to the formation of sulfinate salts, which are useful intermediates in organic synthesis .

Sulfonamides, including N-benzylnaphthalene-1-sulfonamide, exhibit a range of biological activities. They are primarily known for their antimicrobial properties, acting as competitive inhibitors of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism underlies their use in treating bacterial infections. Additionally, some derivatives have shown anti-inflammatory and antitumor activities .

The synthesis of N-benzylnaphthalene-1-sulfonamide typically involves several key steps:

- Formation of the Sulfonamide: This can be achieved by reacting naphthalene-1-sulfonyl chloride with benzylamine in the presence of a base such as pyridine or triethylamine.

- Purification: The resulting product is usually purified through recrystallization or chromatography to obtain high purity.

- Alternative Methods: Recent studies have explored greener synthetic routes using microwave-assisted synthesis or solvent-free conditions to improve yield and reduce environmental impact .

N-benzylnaphthalene-1-sulfonamide has several applications:

- Pharmaceuticals: It serves as a scaffold for developing new antimicrobial agents and other therapeutic compounds.

- Biochemical Research: Used in studies related to enzyme inhibition and drug design.

- Material Science: Its derivatives may find uses in polymer chemistry and materials with specific electronic properties.

Studies on N-benzylnaphthalene-1-sulfonamide interactions reveal its potential as an enzyme inhibitor. Research indicates that modifications to its structure can enhance binding affinity to target enzymes, which is crucial for optimizing its pharmacological profile. Interaction studies often employ techniques like molecular docking and kinetic assays to evaluate efficacy against various biological targets .

Several compounds share structural similarities with N-benzylnaphthalene-1-sulfonamide. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-benzyl-5-(dimethylamino)naphthalene-1-sulfonamide | Contains dimethylamino group | Enhanced solubility and potential for CNS activity |

| N-methyl-naphthalene-1-sulfonamide | Contains a methyl group instead of benzyl | Different pharmacokinetic properties |

| N-(4-chlorobenzyl)naphthalene-1-sulfonamide | Contains a chlorobenzyl group | Potentially increased antibacterial activity |

These compounds illustrate variations in substituents that can influence biological activity and pharmacological properties, highlighting the uniqueness of N-benzylnaphthalene-1-sulfonamide in medicinal chemistry contexts .

Molecular Formula (C17H15NO2S) and Weight (297.4 g/mol)

The molecular formula C17H15NO2S accurately represents the atomic composition of N-benzylnaphthalene-1-sulfonamide, indicating the presence of 17 carbon atoms, 15 hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom [8]. This stoichiometric arrangement reflects the structural components: ten carbon atoms from the naphthalene system, seven carbon atoms from the benzyl group, and the heteroatoms associated with the sulfonamide functionality [8].

The molecular weight of 297.4 grams per mole positions this compound within the moderate molecular weight range typical of pharmaceutical intermediates and specialty chemicals [8]. The exact mass, calculated using precise atomic masses, provides a value of approximately 297.083 grams per mole, which serves as a critical parameter for high-resolution mass spectrometric identification and analysis [28]. This precise mass measurement enables unambiguous identification of the compound in complex mixtures and facilitates accurate quantitative determinations [28].

The elemental composition distribution shows carbon comprising approximately 68.7% of the total molecular weight, reflecting the predominant aromatic character of the molecule [8]. The sulfur and nitrogen heteroatoms contribute significantly to the compound's polarity and potential for hydrogen bonding interactions, which influence both its physical properties and chemical reactivity patterns [1] [18].

| Table 1: Molecular Composition Data | ||

|---|---|---|

| Parameter | Value | Reference |

| Molecular Formula | C17H15NO2S | [8] |

| Molecular Weight | 297.4 g/mol | [8] |

| Exact Mass | 297.083 g/mol | Calculated |

| Carbon Content | 68.7% by weight | [8] |

| Hydrogen Content | 5.1% by weight | [8] |

| Heteroatom Content | 26.2% by weight | [8] |

Constitutional and Stereochemical Characteristics

N-benzylnaphthalene-1-sulfonamide exhibits well-defined constitutional characteristics that distinguish it from related structural analogs [20] [23]. The compound represents a constitutional isomer of N-benzylnaphthalene-2-sulfonamide, where the primary difference lies in the positional attachment of the sulfonamide group to the naphthalene ring system [8] [23]. This positional isomerism, also termed regioisomerism, significantly influences the compound's chemical properties and reactivity patterns [23].

The stereochemical analysis reveals that N-benzylnaphthalene-1-sulfonamide is an achiral molecule, lacking any stereogenic centers that would give rise to enantiomeric forms [21]. The planar aromatic structure of both the naphthalene and benzyl components, combined with the sp³ hybridization at the nitrogen center, does not create sufficient asymmetry to generate chiral properties [21]. The nitrogen atom in sulfonamides typically does not serve as a stereogenic center due to the electronic effects of the adjacent sulfonyl group, which stabilize a planar configuration [21].

Constitutional analysis indicates that the molecule possesses a rigid framework due to the aromatic character of its major components [20] [23]. The naphthalene system provides a fixed bicyclic structure, while the sulfonamide bridge maintains a relatively constrained geometry [1]. However, the benzyl group attached to the nitrogen atom retains rotational freedom around the N-C bond, allowing for conformational flexibility in solution [21].

The compound can be classified as a positional isomer within the broader family of benzylnaphthalene sulfonamides [23]. The 1-position substitution pattern creates distinct electronic and steric environments compared to the 2-position analog, influencing properties such as dipole moment, hydrogen bonding capacity, and intermolecular interactions [23]. This constitutional specificity is crucial for applications requiring precise molecular recognition or selective binding interactions [24].

| Table 2: Constitutional and Stereochemical Properties | ||

|---|---|---|

| Characteristic | Description | Significance |

| Constitutional Type | Positional isomer | [23] |

| Stereochemistry | Achiral molecule | [21] |

| Ring System | Bicyclic naphthalene | [22] |

| Substitution Pattern | 1-position sulfonamide | [8] |

| Conformational Freedom | Benzyl group rotation | [21] |

| Isomeric Relationship | Regioisomer of 2-substituted analog | [23] |

Physical Properties and Phase Behavior

The physical properties of N-benzylnaphthalene-1-sulfonamide reflect its aromatic sulfonamide character and molecular structure [1] [13]. Sulfonamides typically exhibit crystalline morphology due to the rigidity of the functional group and the capacity for intermolecular hydrogen bonding interactions [1]. The compound is expected to appear as a white to off-white crystalline solid under standard conditions, consistent with the general appearance characteristics of related naphthalene sulfonamide derivatives [13].

Thermal properties of the compound include a melting point that, while not specifically reported for this exact structure, can be estimated based on analogous compounds to fall within the range of 140-180°C [10] [13]. The melting behavior is influenced by the strength of intermolecular interactions, including hydrogen bonding between sulfonamide groups and π-π stacking interactions between aromatic systems [1] [13]. The thermal stability extends to moderate temperatures, with decomposition typically occurring at elevated temperatures well above the melting point [15] [17].

Density estimations based on similar sulfonamide compounds suggest a value in the range of 1.3-1.4 g/cm³, reflecting the presence of the sulfur atom and the compact aromatic structure [10]. The solubility profile indicates moderate solubility in organic solvents such as ethanol, acetone, and chlorinated solvents, while exhibiting limited aqueous solubility characteristic of aromatic sulfonamides [1] [13]. This solubility pattern is attributed to the predominantly hydrophobic aromatic character balanced by the polar sulfonamide functionality [14].

The compound's phase behavior under varying conditions demonstrates typical solid-state stability at ambient temperature and pressure [1]. Vapor pressure is expected to be minimal due to the molecular weight and extensive aromatic character, indicating low volatility under normal conditions [10]. The refractive index and other optical properties would be influenced by the extended conjugated system of the naphthalene core [10].

| Table 3: Physical Properties Summary | ||

|---|---|---|

| Property | Value/Range | Reference |

| Physical State | White crystalline solid | [1] [13] |

| Estimated Melting Point | 140-180°C | [10] [13] |

| Estimated Density | 1.3-1.4 g/cm³ | [10] |

| Solubility Pattern | Organic solvents > water | [1] [13] |

| Thermal Stability | Moderate to high | [15] [17] |

| Vapor Pressure | Low (minimal volatility) | [10] |

Chemical Stability and Degradation Pathways

The chemical stability of N-benzylnaphthalene-1-sulfonamide is characterized by the inherent stability of its aromatic sulfonamide structure [15] [17]. The compound exhibits moderate to high thermal stability, remaining intact under normal storage and handling conditions [17]. The aromatic naphthalene system provides significant stabilization through its conjugated π-electron network, while the sulfonamide group demonstrates relatively low chemical reactivity under ambient conditions [17] [18].

Hydrolytic stability analysis indicates that the compound maintains structural integrity under neutral aqueous conditions [16] [18]. However, extreme acidic or basic conditions may promote hydrolysis of the sulfonamide bond, leading to cleavage between the sulfur and nitrogen atoms [18]. The degradation pathways under such conditions typically involve nucleophilic attack at the sulfur center, followed by elimination reactions that can produce naphthalene-1-sulfonic acid derivatives and benzylamine products [16] [18].

Oxidative stability studies suggest that while the aromatic systems provide some protection against oxidative degradation, the compound may undergo transformation under strong oxidizing conditions [15] [16]. The primary sites of oxidative attack include the benzylic position and potentially the naphthalene ring system, depending on the specific oxidizing agent and reaction conditions [16]. Photostability under normal lighting conditions appears adequate, with no significant photodegradation expected during routine handling and storage [17].

Degradation pathway research indicates that sulfonamide compounds generally undergo transformation through several common mechanisms [18]. These include S-N bond cleavage, SO₂ extrusion, and aromatic ring modifications [18]. The specific degradation products depend heavily on the reaction conditions, with hydroxylation, deamination, and conjugation reactions being commonly observed transformation types [16] [18]. Environmental factors such as pH, temperature, and the presence of catalytic species significantly influence the degradation rate and pathway selectivity [16].

Storage recommendations emphasize the importance of maintaining dry conditions to prevent hydrolytic degradation, avoiding exposure to strong acids or bases, and protecting from excessive heat or light [1] [15]. Under appropriate storage conditions, the compound demonstrates excellent long-term stability suitable for research and industrial applications [15] [17].

| Table 4: Stability and Degradation Characteristics | |||

|---|---|---|---|

| Factor | Stability Rating | Comments | Reference |

| Thermal Stability | Moderate to High | Stable to decomposition temperature | [15] [17] |

| Hydrolytic Resistance | Stable (neutral pH) | May degrade under extreme pH | [16] [18] |

| Oxidative Stability | Moderately Stable | Aromatic system provides protection | [15] [16] |

| Photostability | Stable | No significant photodegradation | [17] |

| Storage Stability | High | Requires dry, cool conditions | [1] [15] |

| Chemical Reactivity | Low | Sulfonamide group unreactive | [17] [18] |

The classical approach to synthesizing N-benzylnaphthalene-1-sulfonamide involves the direct reaction between naphthalene-1-sulfonyl chloride and benzylamine [1] [2]. This well-established methodology represents the most straightforward synthetic route and has been extensively documented in the literature for sulfonamide preparation [3].

The fundamental reaction proceeds through nucleophilic substitution at the sulfonyl carbon, where the benzylamine acts as a nucleophile attacking the electrophilic sulfonyl chloride [3]. The reaction typically requires the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride byproduct formed during the condensation process [1] [2]. Temperature control is crucial, with reactions generally conducted between room temperature and 80°C to optimize yield while minimizing side reactions [4].

The sulfonylation mechanism involves formation of a tetrahedral intermediate followed by elimination of chloride ion [3]. The electron-withdrawing nature of the naphthalene-1-sulfonyl group activates the sulfonyl chloride toward nucleophilic attack, facilitating the reaction under relatively mild conditions [4]. Reaction yields typically range from 70-95% depending on the specific reaction conditions and purification methods employed [1] [4].

A critical consideration in this methodology is the control of moisture, as sulfonyl chlorides are prone to hydrolysis in the presence of water, leading to formation of the corresponding sulfonic acid and reducing the overall yield [3]. Therefore, anhydrous reaction conditions and dry solvents are essential for optimal results [5].

Benzylamine Reaction with Naphthalene-1-sulfonyl Chloride

The direct condensation between benzylamine and naphthalene-1-sulfonyl chloride represents the most commonly employed synthetic approach for preparing N-benzylnaphthalene-1-sulfonamide [1] [2]. This reaction typically proceeds under mild conditions using triethylamine as a base in either tetrahydrofuran or dichloromethane as the solvent system [1].

Experimental protocols commonly involve adding triethylamine to a solution of benzylamine in dry tetrahydrofuran, followed by dropwise addition of naphthalene-1-sulfonyl chloride [1]. The reaction mixture is typically stirred at room temperature until completion, as monitored by thin-layer chromatography [1]. The use of triethylamine serves dual purposes: it acts as a base to neutralize the hydrogen chloride formed and as a nucleophile activator by forming hydrogen bonds with the benzylamine [1].

Temperature optimization studies have demonstrated that room temperature conditions provide optimal yields while minimizing decomposition pathways [1]. Higher temperatures can lead to increased side reactions, including the formation of bis-sulfonated products or thermal decomposition of the sulfonyl chloride starting material [6]. The reaction typically reaches completion within 2-12 hours, depending on the specific reaction conditions and substrate concentrations employed [1].

Purification of the crude product typically involves aqueous workup followed by recrystallization or column chromatography [1]. The product can be isolated as a crystalline solid with yields typically ranging from 71-89%, representing good efficiency for this direct condensation approach [1] [4].

Manganese-Catalyzed N-Alkylation Approaches

Recent developments in sustainable catalysis have led to the emergence of manganese-catalyzed N-alkylation methodologies for sulfonamide synthesis [7] [8] [9]. The manganese-catalyzed borrowing hydrogen approach represents a significant advancement in green chemistry applications for sulfonamide preparation [7] [9].

The methodology employs a well-defined manganese(I) PNP pincer precatalyst, specifically designed for N-alkylation reactions of sulfonamides with alcohols [7] [9]. This approach allows for the direct use of benzyl alcohol as the alkylating agent, circumventing the need for preformed alkyl halides or sulfonyl chlorides [7]. The reaction proceeds through a borrowing hydrogen mechanism where the alcohol is initially dehydrogenated to form the corresponding aldehyde, which subsequently condenses with the sulfonamide to form an imine intermediate [7].

The optimal reaction conditions involve heating the reaction mixture to 150°C in xylenes solvent with potassium carbonate as base [7]. The catalyst loading is typically 5 mol%, and the reaction requires 24 hours for completion [7]. Under these conditions, a diverse range of aryl and alkyl sulfonamides undergoes mono-N-alkylation in excellent isolated yields, with an average yield of 85% across 32 examples [7] [9].

| Parameter | Value | Reference |

|---|---|---|

| Catalyst Loading | 5 mol% | [7] |

| Temperature | 150°C | [7] |

| Reaction Time | 24 h | [7] |

| Base | K₂CO₃ (10 mol%) | [7] |

| Solvent | Xylenes | [7] |

| Average Yield | 85% | [7] [9] |

The key advantages of this methodology include the use of earth-abundant manganese instead of precious metals, high atom economy due to water being the only byproduct, and compatibility with both benzylic and primary aliphatic alcohols [7] [9]. However, the main limitation is the requirement for high reaction temperatures, which may limit substrate scope for thermally sensitive compounds [7].

Modern Catalytic Methodologies

Contemporary synthetic approaches have expanded beyond traditional methods to encompass a variety of catalytic systems that offer improved efficiency, selectivity, and environmental compatibility [10] [11] [12]. These modern methodologies represent significant advancements in the field of sulfonamide synthesis.

Palladium-catalyzed approaches have emerged as powerful tools for sulfonamide construction [13] [12]. The development of palladium-catalyzed cross-coupling reactions enables the formation of sulfonamides through alternative disconnection strategies [13]. These methods typically involve the coupling of aryl halides with sulfonamide nucleophiles or the direct functionalization of aromatic systems [12]. The use of specialized ligands such as isoquinoline has proven particularly effective for meta-selective C-H arylation and alkylation of benzylsulfonamides [12] [14].

Copper metallaphotoredox catalysis represents another significant advancement in modern sulfonamide synthesis [11]. This methodology utilizes visible light to enable copper-catalyzed N-alkylation reactions at room temperature [11]. The halogen abstraction-radical capture (HARC) mechanism allows for the coupling of N-nucleophiles with diverse alkyl bromides under mild conditions [11]. The process demonstrates excellent regioselectivity and chemoselectivity while accommodating various medicinally relevant N-nucleophiles [11].

Iron-catalyzed borrowing hydrogen methodologies have also gained prominence due to their cost-effectiveness and environmental benefits [15] [16]. The FeCl₂/K₂CO₃ catalyst system has been successfully developed for N-alkylation of sulfonamides with benzylic alcohols, achieving yields generally exceeding 90% [15] [16]. These iron-based systems offer advantages in terms of catalyst cost and availability while maintaining high catalytic efficiency [17].

Purification and Characterization Protocols

The purification and characterization of N-benzylnaphthalene-1-sulfonamide requires systematic approaches to ensure product purity and structural confirmation [18] [19] [20]. Multiple analytical techniques are typically employed to provide comprehensive characterization data.

Column Chromatography represents the most commonly employed purification method for naphthalene sulfonamides [1] [21]. Silica gel chromatography using ethyl acetate/hexane gradient systems typically provides products with purities exceeding 95% [19]. The separation is based on the polarity differences between the sulfonamide product and potential impurities such as unreacted starting materials or side products [1].

Recrystallization serves as an effective method for achieving high purity products [1] [21]. Common recrystallization solvents include ethanol, methanol, and ethyl acetate, which can provide crystalline products with purities exceeding 98% [19]. The choice of recrystallization solvent depends on the solubility characteristics of the specific sulfonamide derivative [1].

Nuclear Magnetic Resonance Spectroscopy provides essential structural confirmation [18] [19] [20]. Proton NMR spectroscopy reveals characteristic signals for the sulfonamide NH proton appearing as a singlet between 8.78-10.15 ppm [19]. Aromatic protons from both the naphthalene and benzyl systems appear in the region between 6.51-7.70 ppm [19] [22]. Carbon-13 NMR spectroscopy displays characteristic aromatic carbon signals in the 120-140 ppm region [19].

Infrared Spectroscopy reveals diagnostic absorption bands characteristic of the sulfonamide functional group [19] [20]. The asymmetric and symmetric SO₂ stretching vibrations appear at 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹, respectively [19] [20]. The S-N stretching vibrations are observed in the region 914-895 cm⁻¹ [19]. NH stretching vibrations of the sulfonamide group occur in the range 3349-3144 cm⁻¹ [19].

Mass Spectrometry provides molecular weight confirmation and fragmentation pattern analysis [23] [24]. For N-benzylnaphthalene-1-sulfonamide (C₁₇H₁₅NO₂S), the expected molecular ion peak appears at m/z 297 [M+H]⁺ . Fragmentation patterns typically show characteristic losses corresponding to the benzyl group and naphthalene moiety [24].

| Analytical Technique | Key Diagnostic Features | Typical Values |

|---|---|---|

| ¹H NMR | NH proton, aromatic protons | NH: 8.78-10.15 ppm |

| ¹³C NMR | Aromatic carbons | 120-140 ppm |

| FT-IR | SO₂ stretches | νₐₛ: 1320-1310 cm⁻¹ |

| MS | Molecular ion | m/z 297 [M+H]⁺ |

| Melting Point | Purity assessment | 140-180°C (est.) |

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable synthetic methodologies for N-benzylnaphthalene-1-sulfonamide has become increasingly important in modern pharmaceutical and chemical research [26] [27] [28]. Green chemistry principles emphasize the reduction of waste generation, use of renewable feedstocks, and elimination of toxic solvents and reagents [29].

Deep Eutectic Solvents (DES) have emerged as promising green alternatives to conventional organic solvents [27] [28]. Choline chloride-based deep eutectic solvents, particularly ChCl/glycerol (1:2 mol/mol) and ChCl/urea (1:2 mol/mol), have demonstrated excellent performance for sulfonamide synthesis [27] [28]. These reactions achieve yields up to 97% under aerobic conditions at ambient temperature within 2-12 hours [28]. The DES systems offer several advantages including biodegradability, low toxicity, and recyclability [27] [28].

The environmental impact assessment of DES-based synthesis reveals significant improvements in green chemistry metrics [27]. The calculated E-factor (total mass of waste/mass of product) for synthesis in ChCl/glycerol is 13.48, which aligns well with accepted values for fine chemicals (5-50) [27]. The EcoScale value of 84.5 is considered excellent (values >75 are considered excellent), indicating superior environmental performance compared to conventional synthetic approaches [27].

Flow Chemistry methodologies represent another significant advancement in green sulfonamide synthesis [30] [31] [32]. Flow synthesis enables precise control over reaction parameters while minimizing waste generation and improving safety profiles [31] [32]. The use of meso-reactor apparatus allows for sequential synthesis of primary, secondary, and tertiary sulfonamides with excellent efficiency [31] [32].

Mechanochemical Synthesis offers solvent-free alternatives that eliminate the need for organic solvents entirely [26]. The telescopic, environmentally friendly approach utilizing solid sodium hypochlorite for tandem oxidation-chlorination reactions provides sustainable access to sulfonamides [26]. This methodology demonstrates excellent atom economy and reduced environmental impact [26].

Electrochemical Methods provide metal-free alternatives for sulfonamide synthesis [33]. The electrochemical approach enables direct functionalization of aromatic moieties without prior treatment or modification [33]. The process uses electricity as the only oxidant and can be scaled up for continuous systems, facilitating industrial applications [33].

| Green Method | Key Benefits | Environmental Metrics |

|---|---|---|

| DES Synthesis | Biodegradable, recyclable | E-factor: 13.48, EcoScale: 84.5 |

| Flow Chemistry | Continuous process, reduced waste | Minimal solvent use |

| Mechanochemical | Solvent-free operation | Zero organic solvent |

| Electrochemical | Metal-free, scalable | Electricity as only oxidant |